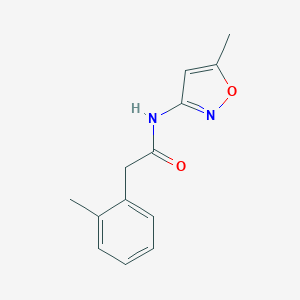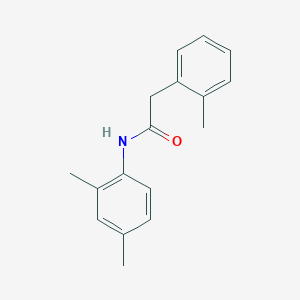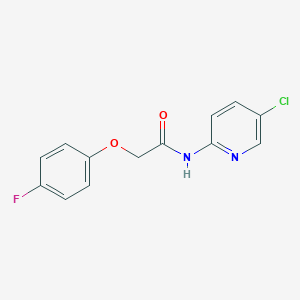
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide, commonly known as CFTR modulator, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and it is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. CFTR modulators are designed to correct the underlying genetic defect and improve the function of CFTR protein.
作用机制
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators work by targeting specific mutations in the N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR gene and improving the function of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR protein. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR protein is a chloride channel that regulates the movement of salt and water across the cell membrane. In N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide patients, the function of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR protein is impaired, leading to the accumulation of thick mucus in the lungs, pancreas, and other organs. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators work by correcting the underlying genetic defect and improving the function of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR protein, leading to the clearance of mucus and improved organ function.
Biochemical and physiological effects:
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators have been shown to have significant biochemical and physiological effects in N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide patients. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators improve the function of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR protein, leading to the clearance of mucus and improved lung function. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators also improve pancreatic function, leading to improved digestion and absorption of nutrients. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators have been shown to reduce the incidence of pulmonary exacerbations and improve quality of life in N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide patients.
实验室实验的优点和局限性
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators have several advantages for lab experiments, including their high potency and selectivity, and their ability to target specific mutations in the N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR gene. However, N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators also have several limitations, including their complex chemical structure, which makes their synthesis challenging, and their potential toxicity, which requires careful monitoring in preclinical and clinical settings.
未来方向
For N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators include the development of more potent and selective compounds, the identification of new mutations in the N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR gene that can be targeted by N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators, and the optimization of dosing regimens to maximize therapeutic efficacy while minimizing toxicity. Additionally, N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators may have potential applications in other diseases that involve ion channel dysfunction, such as chronic obstructive pulmonary disease (COPD) and asthma.
合成方法
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators are synthesized using various chemical methods, but the most common approach involves the modification of the pyridine and phenyl rings of the parent compound. The synthesis of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators is a complex and challenging process that requires specialized skills and equipment. The chemical structure of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators is crucial for their biological activity, and any modification in the structure can affect their potency and selectivity.
科学研究应用
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators have been extensively studied in preclinical and clinical settings, and their therapeutic potential in N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide has been demonstrated in several trials. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators work by targeting specific mutations in the N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR gene and improving the function of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR protein. N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamideTR modulators have shown promising results in improving lung function, reducing pulmonary exacerbations, and improving quality of life in N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide patients.
属性
产品名称 |
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide |
|---|---|
分子式 |
C13H10ClFN2O2 |
分子量 |
280.68 g/mol |
IUPAC 名称 |
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C13H10ClFN2O2/c14-9-1-6-12(16-7-9)17-13(18)8-19-11-4-2-10(15)3-5-11/h1-7H,8H2,(H,16,17,18) |
InChI 键 |
QDGIOQJMDYULKV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)Cl)F |
规范 SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



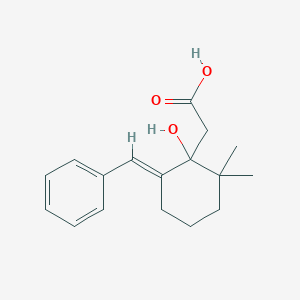


![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)
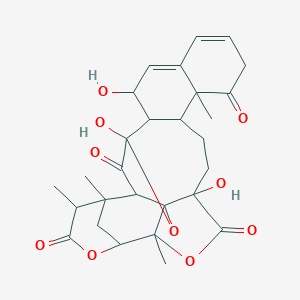



![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)



